molecular formula C5H10BrN B594659 3-(Bromomethyl)pyrrolidine CAS No. 1289386-71-5

3-(Bromomethyl)pyrrolidine

Cat. No.: B594659
CAS No.: 1289386-71-5
M. Wt: 164.046
InChI Key: MIDGOAWDOGHLCH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyrrolidine is an organic compound with the molecular formula C5H10BrN It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Scientific Research Applications

3-(Bromomethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action for “3-(Bromomethyl)pyrrolidine” is not fully understood, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)pyrrolidine typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with bromomethylating agents under controlled conditions. For instance, the reaction of pyrrolidine with bromoform in the presence of a base can yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can yield pyrrolidine derivatives with reduced bromine content.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in organic synthesis and pharmaceutical applications.

Comparison with Similar Compounds

  • 3-Bromo-1-methylpyrrolidine
  • 4-Bromopiperidine
  • 3-Bromo-N,N-dimethylaniline

Comparison: 3-(Bromomethyl)pyrrolidine is unique due to its specific bromomethyl group attached to the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other brominated pyrrolidines and piperidines. The presence of the bromomethyl group allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDGOAWDOGHLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311833
Record name 3-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-71-5
Record name 3-(Bromomethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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